molecular formula C26H26ClN3O5 B254333 ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate

ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate

Número de catálogo B254333
Peso molecular: 496 g/mol
Clave InChI: PSQAETUHTZUHMT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate, commonly known as CC-115, is a small molecule inhibitor of two protein kinases, mTOR and DNA-PK. The compound has shown promising results in preclinical studies as a potential treatment for various cancers and autoimmune diseases.

Aplicaciones Científicas De Investigación

CC-115 has been extensively studied in preclinical models of various cancers, including breast, lung, and prostate cancer. In these studies, CC-115 has been shown to inhibit the growth and proliferation of cancer cells by blocking the mTOR and DNA-PK pathways. CC-115 has also shown promising results in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Mecanismo De Acción

CC-115 inhibits the activity of two protein kinases, mTOR and DNA-PK. mTOR is a key regulator of cell growth and metabolism, while DNA-PK is involved in DNA repair and maintenance. By inhibiting these pathways, CC-115 blocks the growth and proliferation of cancer cells and modulates the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
CC-115 has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and tissue distribution. The compound has also demonstrated a dose-dependent inhibition of mTOR and DNA-PK activity in various cell lines and animal models. In addition, CC-115 has been shown to induce apoptosis and cell cycle arrest in cancer cells, and modulate the immune response in autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CC-115 has several advantages for lab experiments, including its high potency and selectivity for mTOR and DNA-PK inhibition, as well as its favorable pharmacokinetic profile. However, the compound also has some limitations, such as its relatively short half-life and potential off-target effects.

Direcciones Futuras

There are several future directions for the development of CC-115. One potential application is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is the development of CC-115 derivatives with improved pharmacokinetic properties and potency. Finally, CC-115 could also be explored as a potential treatment for other diseases, such as neurodegenerative disorders and metabolic diseases.
In conclusion, CC-115 is a promising small molecule inhibitor of mTOR and DNA-PK with potential applications in cancer and autoimmune diseases. The compound has shown favorable pharmacokinetic and pharmacodynamic properties in preclinical studies, and there are several future directions for its development.

Métodos De Síntesis

The synthesis of CC-115 involves several steps, starting from the commercially available 2-chloro-5-nitrobenzoic acid. The first step is the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-chloro-1-cyclohexyl-2,5-dioxopyrrolidine to form the cyclohexylamine intermediate. This intermediate is then coupled with 3-aminobenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product, CC-115.

Propiedades

Nombre del producto

ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate

Fórmula molecular

C26H26ClN3O5

Peso molecular

496 g/mol

Nombre IUPAC

ethyl 3-[[3-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]benzoyl]amino]benzoate

InChI

InChI=1S/C26H26ClN3O5/c1-2-35-26(34)17-9-7-11-19(15-17)29-23(31)16-8-6-10-18(14-16)28-22-21(27)24(32)30(25(22)33)20-12-4-3-5-13-20/h6-11,14-15,20,28H,2-5,12-13H2,1H3,(H,29,31)

Clave InChI

PSQAETUHTZUHMT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC3=C(C(=O)N(C3=O)C4CCCCC4)Cl

SMILES canónico

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC3=C(C(=O)N(C3=O)C4CCCCC4)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.